

Physicochemical properties of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B591660

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In-Depth Technical Guide to (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid**, a key building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a white to off-white crystalline powder.^[1] While specific experimental values for several properties are not widely reported in publicly available literature, the following tables summarize the known data and provide context based on related compounds.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	1246633-55-5	[1] [2]
Molecular Formula	C ₇ H ₈ BFO ₃	[2]
Molecular Weight	169.95 g/mol	[2]
Appearance	White or off-white crystalline powder	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride. Soluble in most polar organic solvents such as diethyl ether and ethanol.	[3] (General for phenylboronic acids)

Table 2: Chemical and Safety Information

Property	Value	Source
IUPAC Name	[3-Fluoro-2-(hydroxymethyl)phenyl]boronic acid	
Synonyms	Boronic acid, B-[3-fluoro-2-(hydroxymethyl)phenyl]-	[2]
pKa	Not available. Generally, aryl boronic acids have pKa values between 4 and 10. The presence of an electron-withdrawing fluorine atom may slightly decrease the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.83).	[3]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C.	[2]

Spectroscopic Data

Detailed experimental spectral data for **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid** is not readily available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Expected Spectroscopic Characteristics:

- ^1H NMR: Signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons of both the alcohol and boronic acid moieties. The fluorine atom will cause splitting of adjacent proton signals.
- ^{13}C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant ($^1\text{J}_{\text{CF}}$).
- ^{11}B NMR: A single peak characteristic of a tricoordinate boronic acid.

- ^{19}F NMR: A singlet or multiplet depending on the coupling with nearby protons.
- IR Spectroscopy: Absorption bands corresponding to O-H stretching (from both alcohol and boronic acid, likely broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and B-O stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

While a specific, published protocol for the synthesis of **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid** was not found, a general and plausible synthetic route can be adapted from established methods for preparing ortho-substituted arylboronic esters. One such common method involves ortho-lithiation followed by borylation.

Proposed Synthesis of **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid**

This protocol is a representative example based on known transformations and may require optimization.

Materials:

- 1-Fluoro-2-(methoxymethyl)benzene (starting material)
- n-Butyllithium (n-BuLi) or a suitable lithium amide base (e.g., Lithium diisopropylamide - LDA)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Standard laboratory glassware for anhydrous reactions
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Protection of the Hydroxymethyl Group: The hydroxymethyl group of the starting material, (3-fluorophenyl)methanol, should first be protected to prevent interference with the lithiation step. A common protecting group is the methoxymethyl (MOM) ether, forming 1-fluoro-2-((methoxymethyl)oxy)benzene.
- Lithiation: Dissolve the protected starting material in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction mixture. The ortho-directing effect of the protected hydroxymethyl group and the fluorine atom will favor lithiation at the 2-position. Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
- Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. The borate ester will react with the organolithium species. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of an aqueous HCl solution. This will hydrolyze the boronate ester to the boronic acid and simultaneously remove the MOM protecting group.
- Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and water) or by silica gel column chromatography.

General Protocol for Suzuki-Miyaura Coupling

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure that can be adapted for specific substrates.

Materials:

- **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
- Inert atmosphere (Nitrogen or Argon)

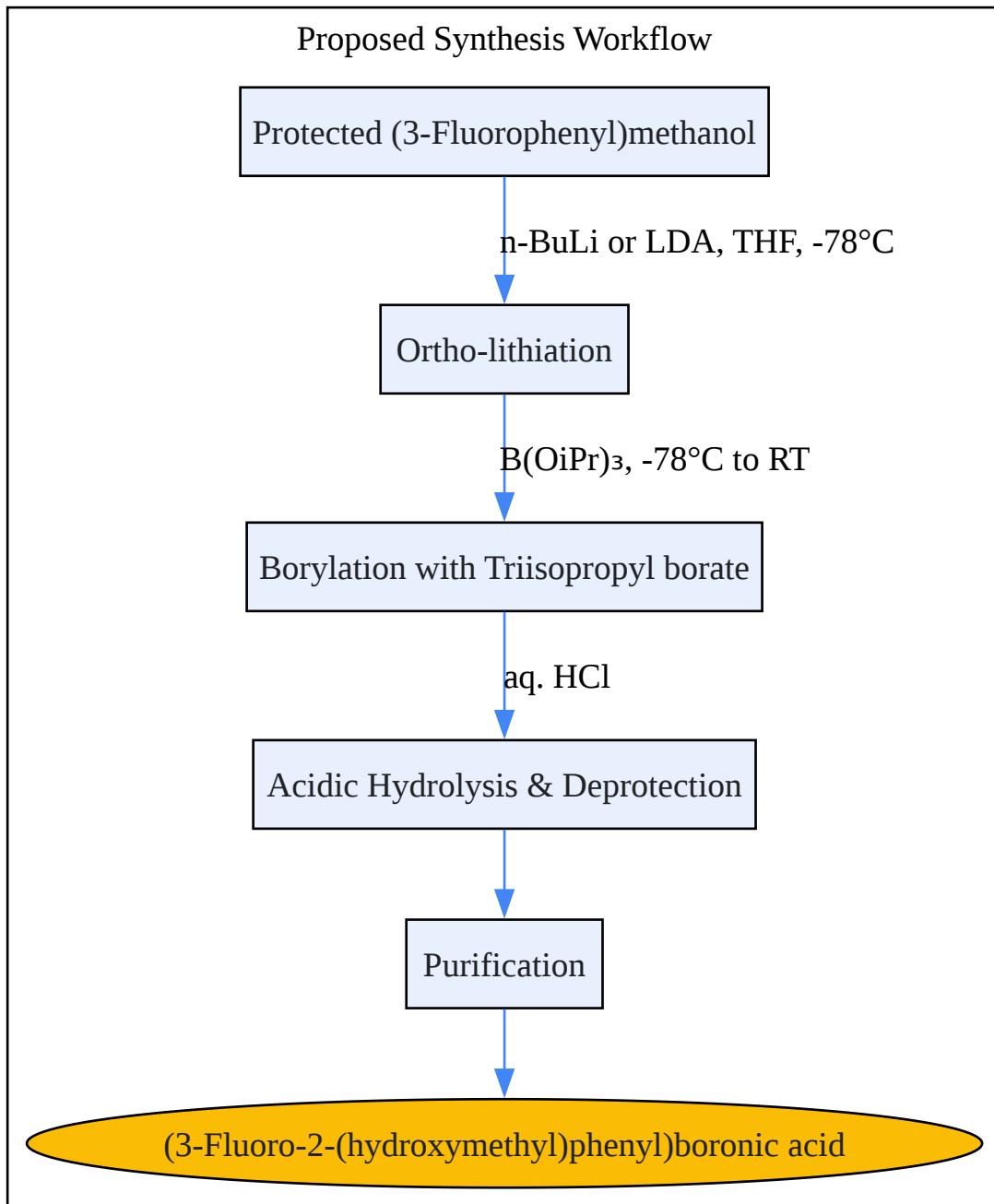
Procedure:

- Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq), **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid** (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
- Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.
- Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system.

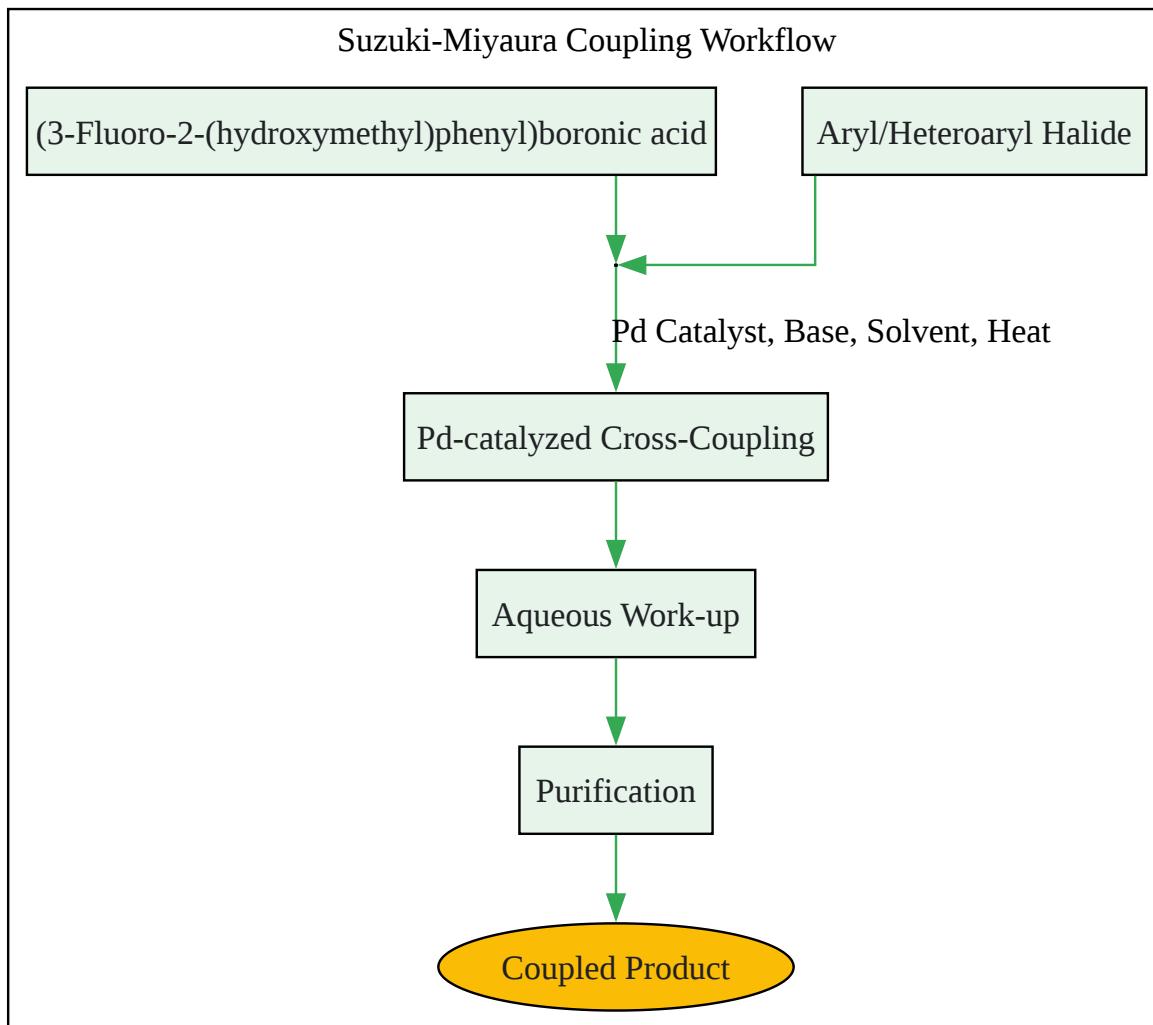
Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and application of **(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid**.



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Proposed Synthetic Workflow

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Suzuki-Miyaura Coupling Workflow

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References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
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